

Anti-Inflammatory and Cytotoxic Activities of 2-Benzylidene-1-Indanone Analogs

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Compound of Interest

Compound Name: 4-Methyl-1-indanone

Cat. No.: B1352297

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The anti-inflammatory and cytotoxic activities of 2-benzylidene-1-indanone derivatives have been evaluated through various in vitro assays. The following table summarizes the biological data for a selection of these compounds, including a notable 4-methyl substituted analog, to illustrate their structure-activity relationships.

Table 1: Anti-Inflammatory and Cytotoxic Activity of Selected 2-Benzylidene-1-Indanone Analogs

Compound	Structure	Anti-Inflammatory Activity (IC ₅₀)	Cytotoxicity (IC ₅₀)	Cell Line
IPX-18 (2-(4-Methyl)benzylidene-4,7-dimethylindan-1-one)	TNF- α : 96.29 nIFN- γ : 103.7 nM	Not Reported	Human PBMCs	
ITH-6 (N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine)	Not Reported	HT-29: 0.41 ± 0.19 μ M COLO 205: Not Reported KM 12: Not Reported	Colorectal Cancer Cells	
Compound 9f (Indanone tricyclic spiroisoxazoline derivative)	COX-2: Not Reported	MCF-7: 0.03 ± 0.01 μ M	Breast Cancer Cells	

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in the studies of these indanone analogs.

In Vitro Anti-Inflammatory Activity Assay[1][2]

The anti-inflammatory activity of the compounds was determined by measuring the inhibition of pro-inflammatory cytokines, such as TNF- α and IFN- γ , in human peripheral blood mononuclear cells (PBMCs).

- Cell Culture: PBMCs are isolated from whole blood and cultured in an appropriate medium.
- Compound Treatment: The cells are treated with various concentrations of the test compounds.
- Stimulation: The cells are stimulated to produce inflammatory cytokines.

- Cytokine Measurement: The concentration of cytokines in the cell supernatant is measured using ELISA (Enzyme-Linked Immunosorbent Assay).
- IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that inhibits cytokine production by 50%, is calculated from the dose-response curve.

Cytotoxicity Assay[3][4]

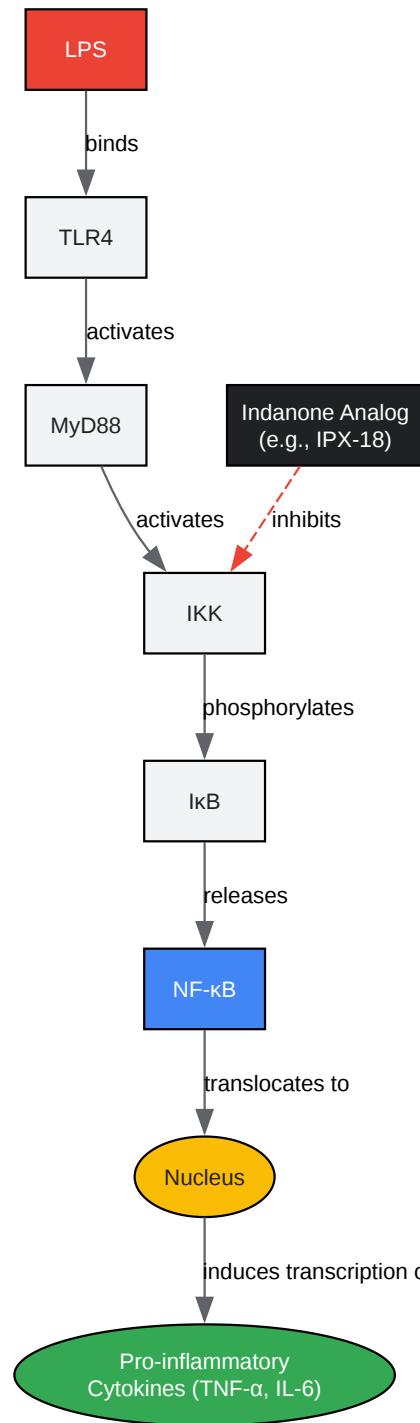
The cytotoxic effects of the indanone derivatives were evaluated against different cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Seeding: Cancer cells (e.g., HT-29, MCF-7) are seeded in 96-well plates and incubated to allow for cell attachment.
- Compound Incubation: The cells are then treated with a range of concentrations of the test compounds and incubated for a specified period.
- MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
- Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
- IC₅₀ Calculation: The IC₅₀ value, representing the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway and Experimental Workflow

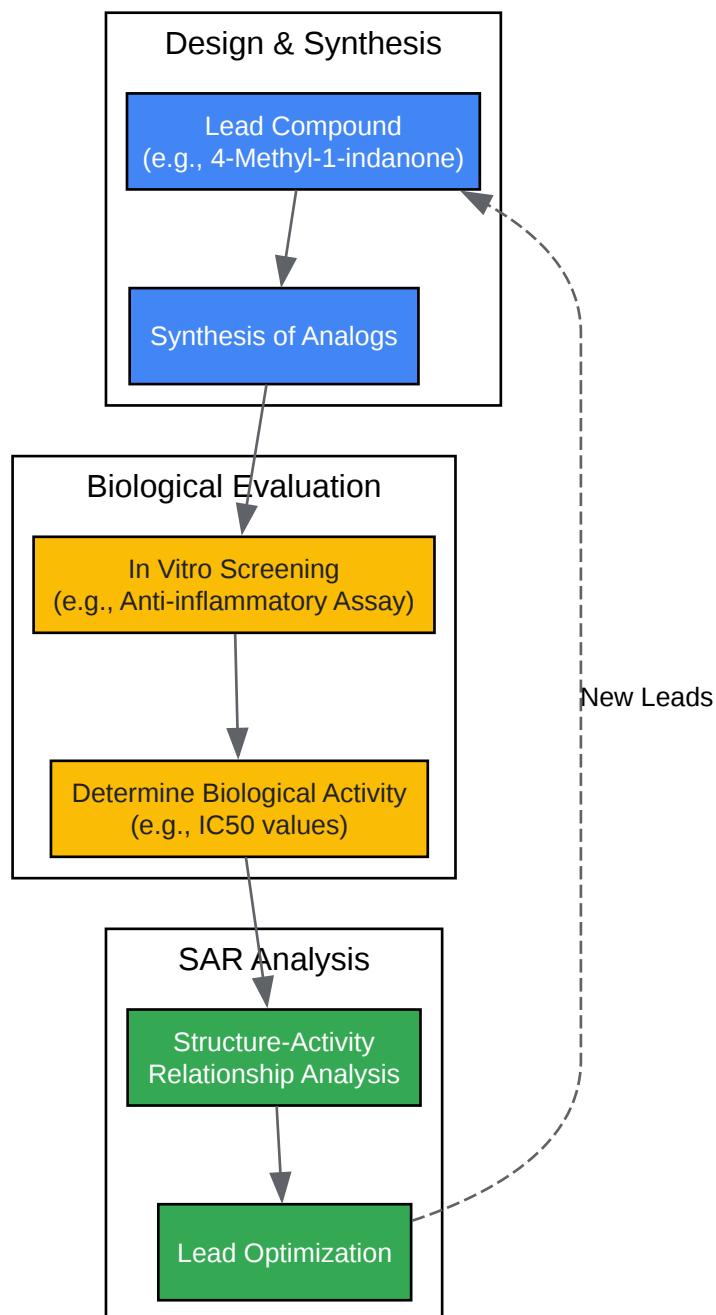
The following diagrams illustrate a key signaling pathway targeted by anti-inflammatory indanone analogs and a general workflow for SAR studies.

NF-κB Signaling Pathway in Inflammation

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Caption: NF-κB signaling pathway targeted by anti-inflammatory indanone analogs.

General Workflow for SAR Studies

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Caption: General workflow for Structure-Activity Relationship (SAR) studies.

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